2-chloro-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide

Description

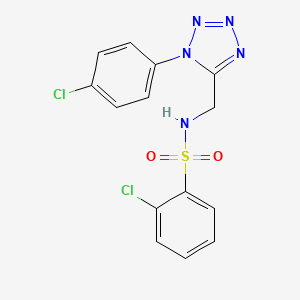

2-Chloro-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is a sulfonamide-based compound featuring a tetrazole ring substituted with a 4-chlorophenyl group and a benzenesulfonamide moiety linked via a methylene bridge. The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is a common bioisostere for carboxylic acids, enhancing metabolic stability and binding affinity in medicinal chemistry . The sulfonamide group is a classic pharmacophore in pharmaceuticals, often associated with antibacterial, diuretic, or enzyme-inhibitory activities.

Properties

IUPAC Name |

2-chloro-N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2N5O2S/c15-10-5-7-11(8-6-10)21-14(18-19-20-21)9-17-24(22,23)13-4-2-1-3-12(13)16/h1-8,17H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYJSIQRWQLOCRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2-chloro-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 1-(4-chlorophenyl)-1H-tetrazole-5-methylamine under specific reaction conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide, and an organic solvent like dichloromethane or tetrahydrofuran. The temperature is usually maintained at room temperature to avoid any side reactions.

Industrial Production Methods:

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Advanced techniques such as continuous flow synthesis or microwave-assisted synthesis may be employed to increase the efficiency and yield of the reaction. The use of automated reactors and process optimization techniques further ensures the scalability and reproducibility of the industrial process.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Due to the presence of chloro and sulfonamide groups, the compound can undergo nucleophilic substitution reactions.

Redox Reactions: The compound may participate in redox reactions where it can be either oxidized or reduced under specific conditions.

Cyclization Reactions: The tetrazole moiety makes it susceptible to cyclization reactions, forming various cyclic derivatives.

Common Reagents and Conditions:

Nucleophiles: Sodium hydroxide, potassium tert-butoxide

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Cyclization Agents: Phosphorus oxychloride, sulfuric acid

Major Products:

Substituted Derivatives: Various substituted derivatives can be formed depending on the nucleophile used in the substitution reaction.

Oxidized/Reduced Products: The oxidation or reduction of the compound can lead to the formation of corresponding oxidized or reduced species.

Cyclic Compounds: Cyclization reactions yield various cyclic compounds with potential biological activities.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the presence of a tetrazole ring, which is known for its pharmacological properties. The molecular formula is , and it has a molecular weight of approximately 348.70 g/mol. The structure includes a chlorophenyl group and a benzenesulfonamide moiety, contributing to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing tetrazole moieties. For instance, derivatives similar to 2-chloro-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide have been evaluated for their cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and human hepatocellular carcinoma (HepG-2). In vitro assays demonstrated that certain analogues exhibit significant antiproliferative activity, with IC50 values indicating effective concentrations for inhibiting cancer cell growth .

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. Studies show that derivatives with tetrazole rings possess potent antibacterial and antifungal activities. For example, compounds derived from this structure were tested against Gram-positive and Gram-negative bacteria, revealing efficacy superior to standard antibiotics like ampicillin and streptomycin . The presence of the chlorine atom in the phenyl ring enhances the antimicrobial potency.

Study on Antifungal Activity

A series of phenyl(2H-tetrazol-5-yl)methanamine derivatives were synthesized to evaluate their antifungal activity as potential replacements for existing antifungal agents like fluconazole. The results indicated that certain derivatives displayed promising antifungal effects, suggesting that modifications to the tetrazole structure can enhance therapeutic efficacy .

Investigation into Structure-Activity Relationships

Research focusing on structure-activity relationships (SAR) has shown that modifications to the phenyl and tetrazole rings can significantly affect biological activity. For instance, introducing electron-donating groups on the aromatic rings has been correlated with increased anticancer activity . This insight is crucial for designing more effective therapeutic agents based on this scaffold.

Mechanism of Action

The compound exerts its effects through multiple mechanisms depending on its application. In the case of enzyme inhibition, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved include interactions with specific amino acid residues in the enzyme's active site, leading to conformational changes that result in enzyme inhibition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetrazole Derivatives with Sulfonamide/Sulfoximine Groups

Several tetrazole-containing analogs from provide insights into the role of substituents on physicochemical properties:

Key Differences :

- Functional Groups : The target compound features a sulfonamide group (–SO₂NH–), while analogs like 5h and 5h use sulfoximines (–S(O)(NH)–). Sulfonamides are more acidic (pKa ~10) compared to sulfoximines (pKa ~8–9), which may influence solubility and hydrogen-bonding interactions .

- Substituent Effects : The 4-chlorophenyl group in the target compound likely increases lipophilicity (logP) compared to adamantyl or tert-butyl groups in 5h and 5i. This could enhance membrane permeability but reduce aqueous solubility.

Pyrazole and Thiazole Analogs

Pyrazole and thiazole derivatives () highlight the impact of heterocycle choice on bioactivity and synthesis:

Key Differences :

- Heterocycle Properties : Tetrazoles (pKa ~4–5) are more acidic than pyrazoles (pKa ~14–16) or thiazoles (pKa ~12), making them better mimics for carboxylic acids in drug design .

- Biological Relevance: Pyrazole derivatives () are noted for insecticidal and antifungal activities, while thiazoles () are associated with diverse bioactivities (e.g., antiviral, anti-inflammatory). The target compound’s sulfonamide-tetrazole combination may offer unique target selectivity compared to these analogs.

Steric and Electronic Modifications

- Substituent Variations: : N-((1-(tert-butyl)-1H-tetrazol-5-yl)(4-chlorophenyl)methyl)aniline (V-1) replaces the sulfonamide with an aniline group. : Candesartan-related compounds use tetrazoles as biphenyl substituents, emphasizing their role in angiotensin receptor binding. The target compound’s benzenesulfonamide may enable distinct pharmacological mechanisms .

Yield and Purity Considerations :

- Yields for tetrazole derivatives in range from 57% to 72%, influenced by steric hindrance (e.g., tert-butyl vs. cyclohexyl) . The target compound’s synthesis may face challenges due to the reactivity of the sulfonamide group.

Biological Activity

The compound 2-chloro-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is a sulfonamide derivative featuring a tetrazole moiety, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, anticancer properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is , and it features a chlorobenzene and tetrazole group, which are critical for its biological activity. The presence of these functional groups suggests potential interactions with biological targets.

Antibacterial Activity

Recent studies have indicated that compounds containing tetrazole rings exhibit significant antibacterial properties. For instance, a study involving various 5-substituted 1H-tetrazoles demonstrated in vitro antibacterial activity against common pathogens such as Bacillus cereus, Escherichia coli, and Pseudomonas aeruginosa . The specific compound may share similar mechanisms of action due to its structural similarities.

| Pathogen | Activity Observed |

|---|---|

| Bacillus cereus | Inhibition observed |

| Escherichia coli | Inhibition observed |

| Pseudomonas aeruginosa | Inhibition observed |

Antifungal Activity

The compound also shows potential antifungal activity. In related studies, certain tetrazole derivatives exhibited antifungal properties against species like Aspergillus flavus and Penicillium purpurogenum. Although specific data on the compound's antifungal efficacy is limited, the structural characteristics suggest it could be effective .

Anticancer Activity

The anticancer potential of sulfonamide derivatives has been widely documented. Recent research into chalcone-sulfonamide hybrids has shown promising anticancer activities against various cancer cell lines, including HeLa cells . The mechanism often involves inducing apoptosis through the modulation of cell cycle proteins and apoptotic markers.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 4.22 |

| MCF-7 | 5.33 |

| HCT-116 | 3.46 |

| PC-3 | 1.48 |

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Many sulfonamides act as inhibitors of bacterial dihydropteroate synthase, disrupting folate synthesis.

- Apoptosis Induction : Studies have shown that certain derivatives can induce apoptosis in cancer cells by upregulating pro-apoptotic factors (e.g., Bax) and downregulating anti-apoptotic factors (e.g., Bcl-2) .

- Cell Cycle Arrest : Some compounds have been reported to cause G2/M phase arrest in cancer cells, leading to inhibited proliferation .

Case Studies

In a recent case study involving a series of tetrazole compounds, researchers found that those with higher electron-withdrawing groups exhibited enhanced antibacterial and anticancer activities compared to their counterparts . This suggests that the electronic nature of substituents plays a crucial role in modulating biological activity.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-chloro-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide?

- Methodological Answer : The synthesis typically involves a multi-step process:

Tetrazole Ring Formation : Cyclization of 4-chlorophenylhydrazine with sodium azide under acidic conditions (HCl, 60–80°C) .

Sulfonamide Coupling : Reaction of the tetrazole intermediate with 2-chlorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C .

- Key Optimization Parameters :

- Catalyst use (e.g., palladium for coupling reactions) improves yield .

- Solvent choice (e.g., DMF for polar intermediates) and temperature control minimize side products .

- Yield Enhancement : Continuous flow reactors can improve efficiency in scaling up .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- 1H/13C NMR : Confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, sulfonamide -SO2NH- signals) .

- FTIR : Identify functional groups (e.g., sulfonamide S=O stretching at 1150–1350 cm⁻¹, tetrazole C=N at 1600 cm⁻¹) .

- HPLC/MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z ~434) .

Q. What preliminary biological screening methods are suitable for assessing its activity?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against dipeptidyl peptidase IV (DPP-IV) or carbonic anhydrase isoforms via fluorometric/colorimetric methods (IC50 determination) .

- Antimicrobial Screening : Use agar diffusion assays against Candida albicans or Escherichia coli, comparing zones of inhibition to reference drugs (e.g., fluconazole) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize its enzyme inhibitory potency?

- Methodological Answer :

- Substituent Variation : Replace the 4-chlorophenyl group with electron-withdrawing groups (e.g., -CF3) to enhance binding to hydrophobic enzyme pockets .

- Tetrazole Modifications : Introduce alkyl chains (e.g., tert-butyl) to improve metabolic stability .

- Pharmacophore Mapping : Use X-ray crystallography or docking studies (e.g., AutoDock Vina) to identify key interactions (e.g., sulfonamide H-bonding with catalytic zinc in carbonic anhydrase) .

Q. How to resolve contradictions in reported biological activity data (e.g., conflicting IC50 values)?

- Methodological Answer :

- Assay Standardization : Use identical buffer conditions (e.g., pH 7.4 PBS) and enzyme sources (e.g., recombinant human DPP-IV) across studies .

- Orthogonal Validation : Confirm results via SPR (surface plasmon resonance) for binding affinity and cellular assays (e.g., glucose uptake in HepG2 cells for antidiabetic activity) .

Q. What computational strategies predict its pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Use QikProp or SwissADME to estimate logP (target ~3.5 for blood-brain barrier penetration) and CYP450 inhibition profiles .

- MD Simulations : Analyze stability in lipid bilayers (e.g., GROMACS) to assess membrane permeability .

Q. How to design derivatives for enhanced thermal stability in material science applications?

- Methodological Answer :

- Coordination Chemistry : Synthesize Ag(I) or Cu(II) complexes using the sulfonamide/tetrazole as ligands; characterize stability via TGA (decomposition >250°C) .

- Crystallography : Optimize π-π stacking and hydrogen bonding via substituent engineering (e.g., adding methoxy groups) .

Data Contradiction Analysis Example

Issue : Discrepancies in antimicrobial activity between in vitro and in vivo models.

- Resolution Workflow :

- Bioavailability Check : Measure plasma concentrations via LC-MS to confirm adequate exposure .

- Metabolite Profiling : Identify inactive/degraded metabolites using HRMS and in vitro liver microsome assays .

- Formulation Adjustments : Use nanocarriers (e.g., liposomes) to improve solubility and tissue penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.